
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the cyano group: This step might involve a nucleophilic substitution reaction.
Thioether formation: This can be done by reacting the pyridine derivative with a thiol compound.
Acetamide formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it might be used to study the effects of pyridine derivatives on biological systems, including enzyme inhibition or receptor binding studies.
Medicine
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific biological target. It might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and nitro groups could play a role in binding to the target, while the thioether and acetamide groups might influence the compound’s overall stability and solubility.
類似化合物との比較
Similar Compounds
- 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methylphenyl)acetamide
- 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide
Uniqueness
The presence of both the cyano and nitro groups in 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide might confer unique properties, such as enhanced binding affinity to biological targets or increased reactivity in chemical reactions.
特性
分子式 |
C28H22N4O3S |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C28H22N4O3S/c1-18-8-10-20(11-9-18)23-15-26(21-6-4-3-5-7-21)31-28(24(23)16-29)36-17-27(33)30-25-13-12-22(32(34)35)14-19(25)2/h3-15H,17H2,1-2H3,(H,30,33) |
InChIキー |
IAKHERVWKFDMEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




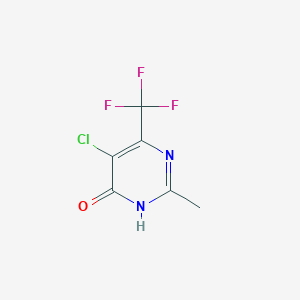
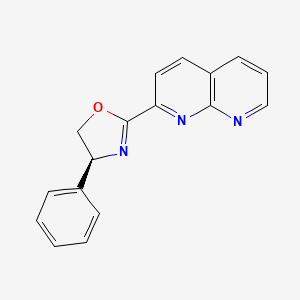

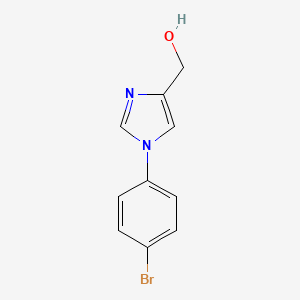

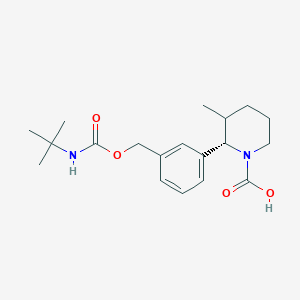
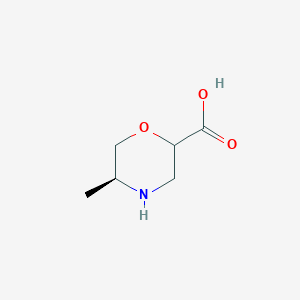
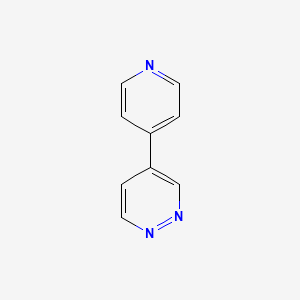
![Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B11772896.png)

![2-((7-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11772919.png)

